Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate
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Overview
Description
Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate is a complex organic compound with a unique structure that includes an ethylsulfonyl group and a benzo[b][1,4]oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate typically involves multiple steps. One common method includes the reaction of 2H-1,4-benzoxazin-3(4H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the ethylsulfonyl group, yielding simpler derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction can produce simpler benzo[b][1,4]oxazine derivatives.
Scientific Research Applications
Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzo[b][1,4]oxazine ring structure allows the compound to fit into specific binding sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate: This compound has a similar benzo[b][1,4]oxazine ring but lacks the ethylsulfonyl group.
Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate: This compound includes a fluoro group instead of an ethylsulfonyl group.
Uniqueness
The presence of the ethylsulfonyl group in Ethyl 2-(4-(ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate makes it unique compared to similar compounds. This group imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19NO5S |
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Molecular Weight |
313.37 g/mol |
IUPAC Name |
ethyl 2-(4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)acetate |
InChI |
InChI=1S/C14H19NO5S/c1-3-19-14(16)9-11-10-15(21(17,18)4-2)12-7-5-6-8-13(12)20-11/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
YVJIKJYHNGOYFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CN(C2=CC=CC=C2O1)S(=O)(=O)CC |
Origin of Product |
United States |
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